5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a pyrimidine core with tert-butylbenzyl, methyl, and phenylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the tert-Butylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst.
Attachment of the Phenylpiperazinyl Group: This can be done through nucleophilic substitution reactions, where the pyrimidine core reacts with phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazinyl group is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in structure due to the presence of tert-butyl groups and a pyridine core.
Phenylpiperazine Derivatives: Compounds with similar phenylpiperazinyl groups that interact with neurotransmitter receptors.
Uniqueness
5-(4-tert-butylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H32N4O/c1-19-23(18-20-10-12-21(13-11-20)26(2,3)4)24(31)28-25(27-19)30-16-14-29(15-17-30)22-8-6-5-7-9-22/h5-13H,14-18H2,1-4H3,(H,27,28,31) |
InChI Key |
UXGAATKPQFNKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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